

# butamirate citrate pharmacokinetic comparison with other antitussives

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## Compound Focus: Butamirate

CAS No.: 18109-80-3

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## Pharmacokinetic Parameter Comparison

The table below summarizes the available pharmacokinetic data for **butamirate** citrate and selected antitussives. Empty cells indicate parameters not clearly reported in the consulted literature.

| Parameter          | Butamirate Citrate   | Dextromethorphan             | Codeine                                     |
|--------------------|--|------------------------------|---|
| Absorption         | Well absorbed; Tmax: 1.1-1.5 hours (syrup) [1]                 | Information missing          | Information missing                         |
| Tmax               | 1.1-1.5 hours (syrup) [1]                                      | Information missing          | Information missing                         |
| Protein Binding    | 98% [2]  | Information missing          | Information missing                         |
| Metabolism         | Hepatic; forms inactive metabolites (2-phenylbutyric acid) [3] | Hepatic (via CYP2D6) [4] [5] | Hepatic (via CYP2D6 to active morphine) [5] |
| Active Metabolites | None known [3]   | Dextrorphan (via CYP2D6) [5] | Morphine (via CYP2D6) [5]                   |

| Parameter                  | Butamirate Citrate                     | Dextromethorphan    | Codeine             |
|----------------------------|--|---------------------|---------------------|
| Half-Life (Parent Drug)    | ~6 hours [2]                           | Information missing | Information missing |
| Half-Life (Key Metabolite) | 2-phenylbutyric acid: ~26-28 hours [1] | Information missing | Information missing |
| Excretion                  | Primarily renal (90%) [2]              | Information missing | Information missing |

## Key Experimental Data and Methodologies

The data in the table above is derived from specific clinical experiments. Understanding these protocols is critical for interpreting the results.

### Butamirate Citrate Bioavailability Study [1]

- **Objective:** To assess the relative bioavailability of different **butamirate** citrate formulations (syrup and tablet) compared to a reference solution and syrup.
- **Design:** Two randomized, two-way crossover studies.
- **Participants:** 18 healthy volunteers.
- **Dosing:** Single 45 mg oral dose of test and reference formulations, with a 1-week washout period.
- **Pharmacokinetic Analysis:** Blood samples were collected over 96 hours. Plasma concentration of the main metabolite, **2-phenylbutyric acid (2-PBA)**, was measured using a validated reversed-phase HPLC method with UV detection.
- **Key Findings:** The tested syrup and tablet formulations were found to be bioequivalent to the reference formulations. The half-life of the 2-PBA metabolite was consistently around 26-28 hours across formulations.

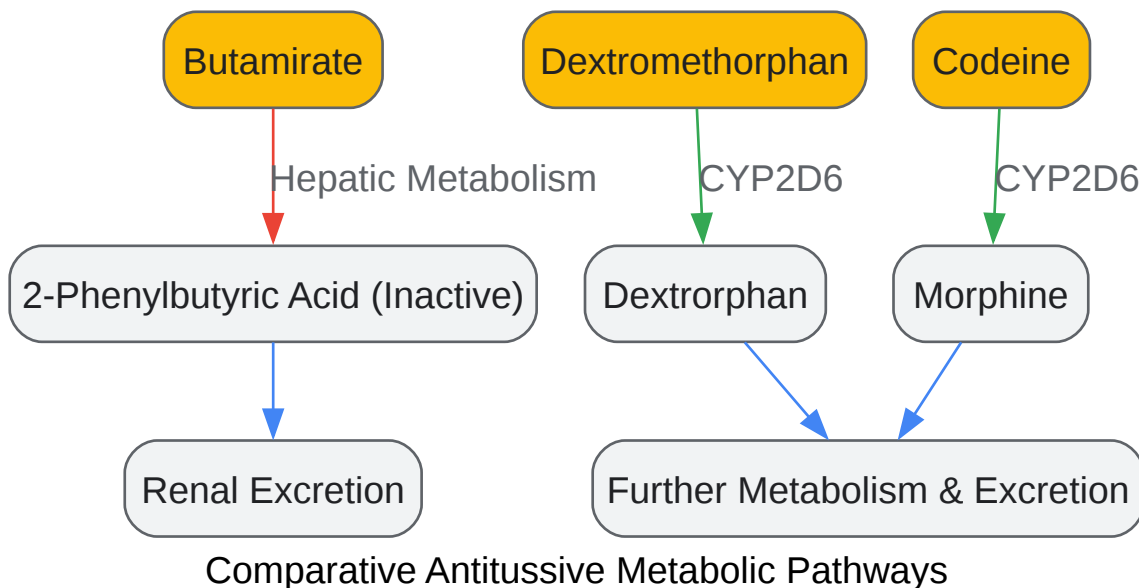
### Butamirate vs. Dextromethorphan Pharmacodynamic Study [4]

- **Objective:** To compare the effects of **butamirate**, dextromethorphan, and placebo on capsaicin-induced cough.
- **Design:** Randomized, placebo-controlled, six-way crossover study.
- **Participants:** 34 healthy volunteers.

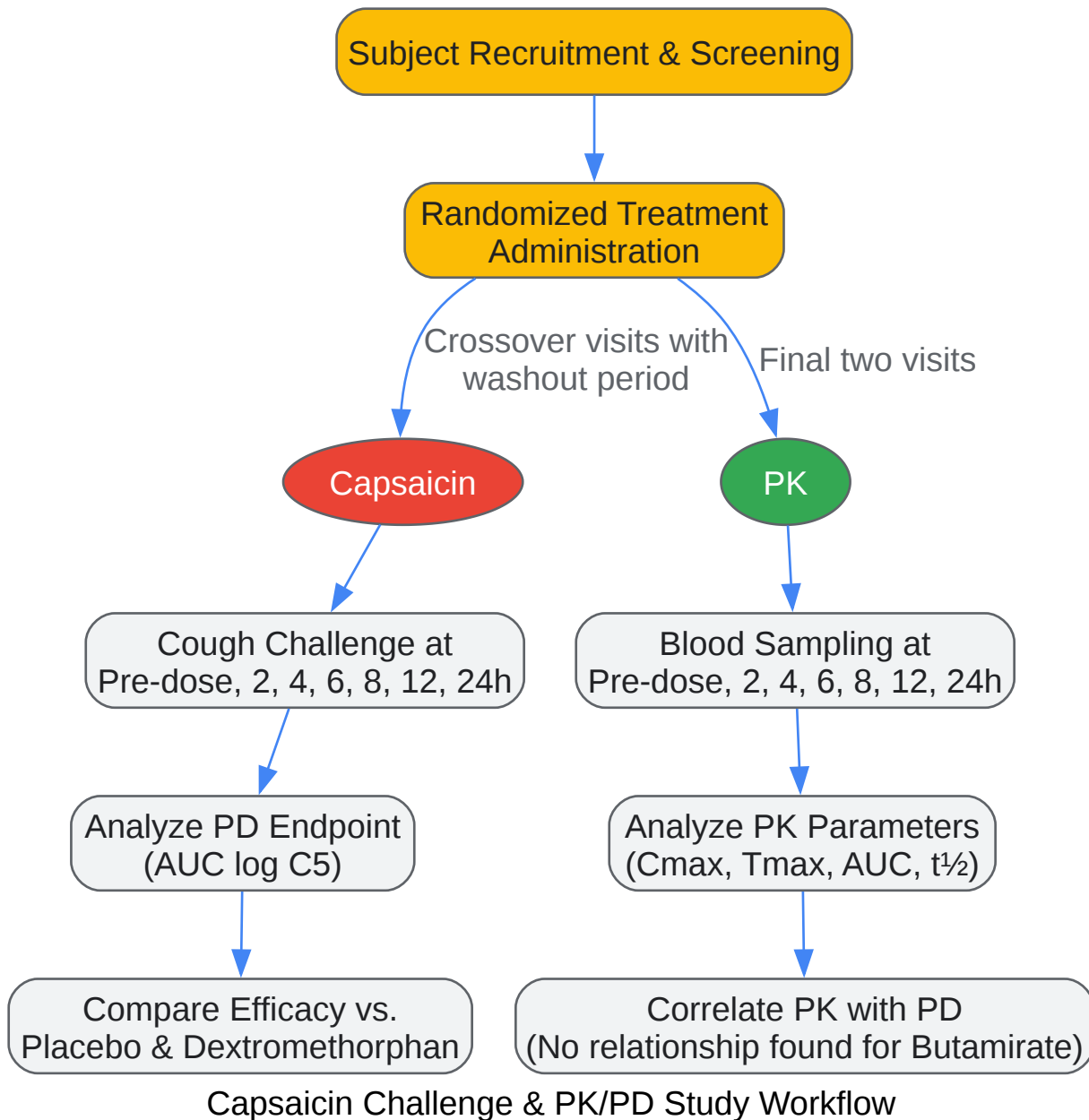
- **Dosing:** Dextromethorphan (30 mg), four different doses of **butamirate** citrate (22.5 mg to 90 mg), and placebo.
- **Pharmacodynamic Assessment:** Capsaicin cough challenges were performed at baseline and multiple time points up to 24 hours post-dose. The primary endpoint was the area under the curve of the log<sub>10</sub> concentration of capsaicin required to induce 5 coughs (AUC log<sub>10</sub> C5).
- **Pharmacokinetic Assessment:** During the last two visits, blood was drawn to determine plasma concentrations of **butamirate** metabolites (2-PBA and diethylaminoethoxyethanol).
- **Key Findings:** Dextromethorphan was superior to placebo in suppressing the cough reflex. **Butamirate**, at doses up to 90 mg, did not show a significant effect, and no clear relationship was found between its plasma metabolite levels and cough suppression, suggesting potential formulation issues.

## Pharmacological Pathways and Experimental Workflow

To better understand the comparative pharmacology and the methodology behind the key study, the following diagrams illustrate the metabolic pathways and experimental workflow.



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## Interpretation and Research Gaps

- **Efficacy-PK Disconnect for Butamirate:** The 2014 trial [4] highlights a critical point: despite measurable systemic exposure to its metabolites, **butamirate** did not demonstrate significant antitussive activity in the capsaicin challenge model. This suggests that factors beyond basic pharmacokinetics, such as **formulation or blood-brain barrier penetration**, may limit its efficacy in this specific experimental context.

- **Impact of Pharmacogenomics:** The efficacy of prodrugs like **codeine and dextromethorphan is highly dependent on the patient's CYP2D6 metabolizer status** [5]. This introduces significant variability that is not a factor with **butamirate**, which is metabolized to inactive compounds.
- **Comparative Data Limitation:** A true, direct pharmacokinetic comparison (e.g., a study measuring Tmax, half-life, and clearance for all three drugs under identical conditions) is absent from the available literature. The data presented is pieced together from separate studies with different objectives.

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## References

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